The synthesis of TC-S 7005 involves a multi-step chemical process. The primary synthetic route includes the preparation of 3-(1,3-benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridine derivatives. Key parameters in the synthesis include:
The molecular structure of TC-S 7005 features a complex arrangement that includes an isoxazole core fused with a benzodioxole group. Key structural characteristics include:
TC-S 7005 primarily participates in biochemical reactions involving its interaction with PLK2. The compound's mechanism as an inhibitor can be summarized as follows:
The mechanism of action of TC-S 7005 revolves around its inhibition of PLK2 activity. By binding to the ATP-binding pocket of PLK2, TC-S 7005 disrupts the phosphorylation cascade that is crucial for cell cycle progression. This inhibition leads to:
The physical and chemical properties of TC-S 7005 are essential for understanding its behavior in biological systems:
These properties are critical for formulating dosage forms suitable for biological testing and potential therapeutic applications .
TC-S 7005 has significant potential applications in scientific research and medicine:
TC-S 7005 (chemical name: 3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine) achieves exceptional selectivity for PLK2 through precise molecular interactions within the kinase’s ATP-binding pocket. The compound features a chiral center at the phenylethylamine moiety, with the (S)-enantiomer demonstrating optimal steric complementarity with PLK2’s hydrophobic region [6] [10]. The benzodioxol group forms critical π-stacking interactions with Phe89 in the hinge region of PLK2, while the isoxazolopyridine scaffold positions a hydrogen bond acceptor toward the catalytic lysine (Lys63) [2]. This binding mode is sterically hindered in PLK1 due to a bulkier gatekeeper residue (Leu130 in PLK2 vs. Met137 in PLK1), explaining the 50-fold selectivity differential [1] [9].
Table 1: Structural Determinants of TC-S 7005 Selectivity
Kinase Domain Feature | PLK2 | PLK1 | Effect on TC-S 7005 Binding |
---|---|---|---|
Gatekeeper Residue | Leu130 | Met137 | Reduces steric clash in PLK2 |
Hinge Region Residue | Phe89 | Cys133 | Enhanced π-stacking in PLK2 |
Catalytic Lysine | Lys63 | Lys82 | Conserved H-bond interaction |
Hydrophobic Pocket Size | 285 ų | 198 ų | Better accommodation of benzodioxol |
Quantitative enzymatic assays reveal TC-S 7005’s striking isoform selectivity profile, with IC₅₀ values of 4 nM for PLK2, 24 nM for PLK3, and 214 nM for PLK1 [1] [6]. This represents a 6-fold selectivity against PLK3 and 50-fold against PLK1 [4]. Kinetic analysis demonstrates uncompetitive inhibition patterns with respect to ATP concentration, suggesting TC-S 7005 binds preferentially to the ATP-bound conformation of PLK2 [6] [10]. Cellular potency correlates with enzymatic inhibition, with 1 μM TC-S 7005 sufficient to suppress proliferation in human SR fibroblasts by 75% after 7-day exposure [4] [10]. In HCT-116 colorectal carcinoma cells, TC-S 7005 induces mitotic arrest at 7.32 μM, consistent with secondary PLK1 inhibition at higher concentrations [6] [9].
Table 2: Inhibition Kinetics of TC-S 7005 Across PLK Family
Parameter | PLK2 | PLK3 | PLK1 |
---|---|---|---|
IC₅₀ (enzymatic) | 4 nM | 24 nM | 214 nM |
Selectivity Ratio | 1x | 6x | 50x |
Cellular IC₅₀* | 0.8 μM | 5.2 μM | 12.5 μM |
ATP Km Shift | 3.2-fold | 1.8-fold | No shift |
*Fibroblast proliferation assay after 72h exposure [4] [6] [10]
Although classified primarily as an ATP-competitive inhibitor, TC-S 7005 exhibits complex allosteric properties upon binding. Molecular dynamics simulations suggest that TC-S 7005 binding stabilizes a unique conformation in the PLK2 activation loop (T-loop), which subsequently repositions the regulatory αC-helix [3] [7]. This dual mechanism explains its prolonged target residence time (>120 minutes) compared to classical ATP-competitive inhibitors like BI-2536 (<15 minutes) [6]. The allosteric effect propagates to the polo-box domain (PBD), reducing its phosphopeptide-binding affinity by 40% in biochemical assays, potentially disrupting PLK2's subcellular localization [7]. This contrasts with pure ATP-competitive PLK inhibitors that lack PBD effects. Notably, TC-S 7005’s benzodioxol group occupies a hydrophobic pocket adjacent to the ATP site that functions as an allosteric hot spot, explaining its divergent effects on PLK isoforms with differing pocket architectures [3] [7].
Key Mechanistic Features:
Concluding Remarks
TC-S 7005 exemplifies modern kinase inhibitor design principles where selectivity is achieved through exploitation of subtle structural variances in the ATP pocket combined with isoform-specific allosteric consequences. Its 50-fold selectivity for PLK2 over PLK1 derives from both steric compatibility with PLK2's smaller gatekeeper residue and unique allosteric propagation pathways specific to PLK2's regulatory architecture. These properties make TC-S 7005 an indispensable chemical probe for dissecting PLK2-specific functions in cell cycle regulation and disease contexts, particularly cardiac fibrosis and colorectal cancer models where its cellular effects are well-documented [4] [6] [9]. Future inhibitor designs may further exploit the allosteric network differences between PLK isoforms to achieve even greater selectivity.
Table 3: Key Chemical Properties of TC-S 7005
Property | Value |
---|---|
Chemical Formula | C₂₁H₁₇N₃O₃ |
Molecular Weight | 359.38 g/mol |
CAS Number | 1082739-92-1 |
Chiral Configuration | (S)-enantiomer |
Solubility (DMSO) | 100 mg/mL (278 mM) |
Purity | ≥98% (HPLC) |
Storage Conditions | -20°C (desiccated) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7